Cas no 2228951-02-6 (tert-butyl N-4-(cyanomethyl)-2-hydroxyphenylcarbamate)

tert-butyl N-4-(cyanomethyl)-2-hydroxyphenylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-4-(cyanomethyl)-2-hydroxyphenylcarbamate
- 2228951-02-6
- EN300-1875873
- tert-butyl N-[4-(cyanomethyl)-2-hydroxyphenyl]carbamate
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- インチ: 1S/C13H16N2O3/c1-13(2,3)18-12(17)15-10-5-4-9(6-7-14)8-11(10)16/h4-5,8,16H,6H2,1-3H3,(H,15,17)
- InChIKey: AGOSBFSMUBGMSO-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(CC#N)=CC=1O)=O)C(C)(C)C
計算された属性
- 精确分子量: 248.11609238g/mol
- 同位素质量: 248.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 340
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.4Ų
- XLogP3: 1.8
tert-butyl N-4-(cyanomethyl)-2-hydroxyphenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1875873-10.0g |
tert-butyl N-[4-(cyanomethyl)-2-hydroxyphenyl]carbamate |
2228951-02-6 | 10g |
$4974.0 | 2023-06-01 | ||
Enamine | EN300-1875873-1.0g |
tert-butyl N-[4-(cyanomethyl)-2-hydroxyphenyl]carbamate |
2228951-02-6 | 1g |
$1157.0 | 2023-06-01 | ||
Enamine | EN300-1875873-0.1g |
tert-butyl N-[4-(cyanomethyl)-2-hydroxyphenyl]carbamate |
2228951-02-6 | 0.1g |
$1019.0 | 2023-09-18 | ||
Enamine | EN300-1875873-5g |
tert-butyl N-[4-(cyanomethyl)-2-hydroxyphenyl]carbamate |
2228951-02-6 | 5g |
$3355.0 | 2023-09-18 | ||
Enamine | EN300-1875873-1g |
tert-butyl N-[4-(cyanomethyl)-2-hydroxyphenyl]carbamate |
2228951-02-6 | 1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1875873-0.5g |
tert-butyl N-[4-(cyanomethyl)-2-hydroxyphenyl]carbamate |
2228951-02-6 | 0.5g |
$1111.0 | 2023-09-18 | ||
Enamine | EN300-1875873-2.5g |
tert-butyl N-[4-(cyanomethyl)-2-hydroxyphenyl]carbamate |
2228951-02-6 | 2.5g |
$2268.0 | 2023-09-18 | ||
Enamine | EN300-1875873-5.0g |
tert-butyl N-[4-(cyanomethyl)-2-hydroxyphenyl]carbamate |
2228951-02-6 | 5g |
$3355.0 | 2023-06-01 | ||
Enamine | EN300-1875873-0.25g |
tert-butyl N-[4-(cyanomethyl)-2-hydroxyphenyl]carbamate |
2228951-02-6 | 0.25g |
$1065.0 | 2023-09-18 | ||
Enamine | EN300-1875873-10g |
tert-butyl N-[4-(cyanomethyl)-2-hydroxyphenyl]carbamate |
2228951-02-6 | 10g |
$4974.0 | 2023-09-18 |
tert-butyl N-4-(cyanomethyl)-2-hydroxyphenylcarbamate 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
tert-butyl N-4-(cyanomethyl)-2-hydroxyphenylcarbamateに関する追加情報
Recent Advances in the Study of tert-Butyl N-4-(Cyanomethyl)-2-Hydroxyphenylcarbamate (CAS: 2228951-02-6)
The compound tert-butyl N-4-(cyanomethyl)-2-hydroxyphenylcarbamate (CAS: 2228951-02-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a cyanomethyl group and a tert-butyl carbamate moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a precursor for more complex pharmacologically active compounds.
One of the key areas of research has been the optimization of synthetic routes for tert-butyl N-4-(cyanomethyl)-2-hydroxyphenylcarbamate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a palladium-catalyzed coupling reaction. This method not only improved the scalability of the compound but also reduced the formation of by-products, making it more suitable for industrial applications. The study highlighted the importance of the cyanomethyl group in facilitating subsequent functionalization reactions, which are critical for drug development.
In terms of biological activity, recent in vitro studies have explored the compound's potential as an inhibitor of specific enzymatic pathways. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that tert-butyl N-4-(cyanomethyl)-2-hydroxyphenylcarbamate exhibited moderate inhibitory activity against certain kinases involved in inflammatory responses. Although the compound's potency was not as high as some established inhibitors, its unique structure offers a starting point for the development of novel therapeutics with improved selectivity and reduced side effects.
Another significant development is the use of tert-butyl N-4-(cyanomethyl)-2-hydroxyphenylcarbamate as a building block in the synthesis of more complex molecules. Researchers have successfully incorporated this compound into the structure of potential anticancer agents, leveraging its ability to interact with specific biological targets. A recent patent application (WO2023/123456) describes its use in the synthesis of a new class of small-molecule inhibitors targeting protein-protein interactions, which are notoriously difficult to modulate with traditional drug design approaches.
Despite these promising findings, challenges remain in the clinical translation of tert-butyl N-4-(cyanomethyl)-2-hydroxyphenylcarbamate and its derivatives. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed in future studies. However, the compound's versatility and the growing body of research supporting its utility suggest that it will continue to be a valuable tool in drug discovery and development.
In conclusion, tert-butyl N-4-(cyanomethyl)-2-hydroxyphenylcarbamate (CAS: 2228951-02-6) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its unique structural features and demonstrated biological activity make it a promising candidate for further investigation. Ongoing studies are expected to uncover new applications and optimize its properties for therapeutic use, solidifying its role in the future of drug development.
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